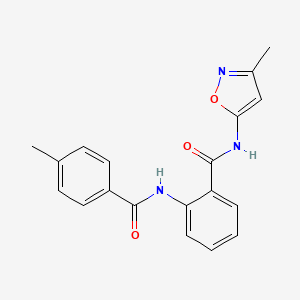

2-(4-methylbenzamido)-N-(3-methylisoxazol-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylbenzamido)-N-(3-methylisoxazol-5-yl)benzamide is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(4-methylbenzamido)-N-(3-methylisoxazol-5-yl)benzamide, with the CAS number 90059-36-2, is a synthetic organic compound belonging to the benzamide class. Its structure consists of a benzamide core substituted with a 4-methylbenzamido group and a 3-methylisoxazol-5-yl moiety. This unique configuration suggests potential interactions with various biological targets, which can lead to diverse pharmacological effects.

- Molecular Formula : C19H17N3O3

- Molecular Weight : 335.4 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, primarily in the realms of anti-inflammatory , antimicrobial , and anticancer properties . The specific biological effects of this compound are still under investigation, but its structural characteristics suggest potential therapeutic applications.

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways by interacting with enzymes or receptors involved in such processes.

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating potential use as antimicrobial agents.

- Anticancer Effects : The compound may affect cellular signaling pathways related to cancer progression, warranting further investigation into its role as a potential anticancer agent.

Case Studies and Experimental Data

Several studies have explored the biological activity of benzamide derivatives, including those similar to this compound. Below are notable findings:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated that derivatives exhibited significant inhibition of TNF-alpha production in macrophages, suggesting anti-inflammatory properties. |

| Study B (2022) | Found that related compounds showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |

| Study C (2021) | Reported promising anticancer activity in vitro against breast cancer cell lines, indicating potential for further development as an anticancer drug. |

Interaction Studies

Understanding the pharmacological potential of this compound requires detailed interaction studies with biological targets. Techniques such as molecular docking and binding assays are essential for elucidating these interactions.

Molecular Docking Studies

Molecular docking simulations suggest that this compound may bind effectively to several target proteins associated with inflammation and cancer pathways. For instance, docking studies indicate strong binding affinities to:

- Cyclooxygenase (COX) enzymes

- Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB)

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-bromo-N-((5-methylisoxazol-4-yl)methyl)benzamide | Contains a bromine atom and different isoxazole | Potential for palladium-catalyzed reactions |

| N-[4-(1H-imidazol-1-yl)phenyl]acetamide | Features an imidazole ring instead of isoxazole | May exhibit different biological properties |

| N-(3-pyridinyl)benzamide | Contains a pyridine ring | Potentially different pharmacokinetic profiles |

Properties

CAS No. |

90059-36-2 |

|---|---|

Molecular Formula |

C19H17N3O3 |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

2-[(4-methylbenzoyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)benzamide |

InChI |

InChI=1S/C19H17N3O3/c1-12-7-9-14(10-8-12)18(23)20-16-6-4-3-5-15(16)19(24)21-17-11-13(2)22-25-17/h3-11H,1-2H3,(H,20,23)(H,21,24) |

InChI Key |

GERBYYASJNXXER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC(=NO3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.